molecular formula C10H13N3O3 B7979583 Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate

Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate

Cat. No.: B7979583
M. Wt: 223.23 g/mol
InChI Key: OUQPANVFXAJSKI-UHFFFAOYSA-N
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Description

Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyrazine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives under reflux conditions. The reaction mixture is then subjected to cyclization to form the imidazo[1,5-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Uniqueness

Ethyl 2-{8-oxo-5H,6H,7H,8H-imidazo[1,5-A]pyrazin-5-YL}acetate is unique due to its specific imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-(8-oxo-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-2-16-9(14)3-7-4-12-10(15)8-5-11-6-13(7)8/h5-7H,2-4H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPANVFXAJSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNC(=O)C2=CN=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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